3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- A Z-configuration at the methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems .
- A 4-methoxyphenylethyl substituent on the thiazolidinone ring, contributing electron-donating methoxy groups that may enhance lipophilicity and π-π stacking interactions.
- A thioxo group at the 2-position of the thiazolidinone, enabling hydrogen bonding or metal coordination .
Properties
Molecular Formula |
C28H30N4O3S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S2/c1-18-10-14-30(15-11-18)25-22(26(33)31-13-4-5-19(2)24(31)29-25)17-23-27(34)32(28(36)37-23)16-12-20-6-8-21(35-3)9-7-20/h4-9,13,17-18H,10-12,14-16H2,1-3H3/b23-17- |
InChI Key |
ZHGCSFMMFWZBSC-QJOMJCCJSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features several notable structural elements:
- A thiazolidinone ring which is known for its biological activity.
- A pyrido[1,2-a]pyrimidine core, which is often associated with various pharmacological properties.
- A methoxyphenyl group that may enhance lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazolidinone moiety is known to exhibit anti-inflammatory and anticancer properties. The pyrido[1,2-a]pyrimidine structure may influence enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For example, derivatives containing thiazolidinone structures have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
There is emerging evidence that thiazolidinone derivatives possess antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections .
Neuroprotective Effects
The presence of a piperidine group in the structure suggests possible neuroprotective effects. Compounds with similar piperidine moieties have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Case Studies
- Anticancer Efficacy : A study published in the Chemical & Pharmaceutical Bulletin investigated the synthesis and anticancer activity of thiazolidinone derivatives. The results indicated significant cytotoxic effects against MCF7 and HEPG2 cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of thiazolidinone compounds against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest potential use as antibacterial agents .
- Neuroprotective Studies : Research focusing on piperidine-containing compounds revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, related thiazolidinone compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the range of 256 µg/mL . The specific compound under discussion is expected to demonstrate similar or enhanced activity due to its unique structural features.
Anticancer Potential
The pyrido-pyrimidine scaffold has been linked to anticancer activity in several studies. Compounds within this family have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or modulation of signaling pathways involved in cell growth .
Case Studies and Research Findings
- Antibacterial Activity : A study on thiazolidinone derivatives demonstrated that modifications at the thiazolidinone ring significantly impacted antibacterial efficacy. The introduction of aromatic substituents improved potency against Gram-positive bacteria .
- Anticancer Studies : In vitro studies have shown that pyrido-pyrimidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways. These findings suggest potential for developing novel anticancer therapies based on the structural framework of this compound .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Amino Group Variations
- Analog 1: 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one The 4-methylbenzylamino group introduces aromaticity and steric hindrance, reducing solubility but enhancing hydrophobic interactions.
Thiazolidinone Modifications
- Target Compound: The 4-methoxyphenylethyl chain on the thiazolidinone enhances electron density and may improve metabolic stability over smaller alkyl chains.
- Chromeno-pyrimidine Derivative: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one The chromeno-pyrimidine core lacks the pyrido[1,2-a]pyrimidinone system but shares a piperidine substituent, suggesting comparable bioavailability profiles.
Physicochemical Properties
*Predicted using fragment-based methods.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of functionalized thiazolidinones with pyrido-pyrimidinone precursors. Steric hindrance from the 4-methylpiperidinyl group may require optimized coupling conditions .
- Structure-Activity Relationship (SAR) :
- Contradictions: While electronic similarities exist between the target and analogs (e.g., shared thioxo groups), structural divergences (e.g., piperidinyl vs. benzylamino) lead to distinct pharmacokinetic profiles. For instance, the target’s higher logP (3.2 vs. 2.5 in ) suggests stronger tissue penetration but lower aqueous solubility .
Preparation Methods
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of aminopyridine derivatives with β-ketoesters or via annulation reactions. Reference highlights the preparation of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives by reacting 2-aminopyridine with β-ketoesters under basic conditions. For the target compound, the 9-methyl substituent is introduced early by alkylating 2-aminopyridine at the 9-position using methyl iodide in the presence of potassium carbonate . Subsequent cyclization with ethyl acetoacetate yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
The 4-methylpiperidin-1-yl group is introduced via nucleophilic aromatic substitution. Chlorination of the pyrido-pyrimidinone core at the 2-position using phosphorus oxychloride forms a reactive intermediate, which reacts with 4-methylpiperidine in toluene at 80–90°C to afford 2-(4-methylpiperidin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . The reaction achieves a 65–70% yield, with purity confirmed by HPLC (>98%) .
The thiazolidin-4-one fragment is synthesized via a one-pot three-component cyclocondensation reaction, as described in reference . Equimolar quantities of 2-(4-methoxyphenyl)ethylamine, glyoxylic acid, and mercaptoacetic acid are refluxed in toluene under Dean-Stark conditions to facilitate imine formation and subsequent cyclization. This yields 3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneacetic acid with a Z-configuration, confirmed by X-ray crystallography .
Key reaction parameters include:
-
Solvent : Toluene (azeotropic removal of water enhances imine formation).
-
Catalyst : No catalyst required, but acetic acid accelerates the reaction .
Knoevenagel Condensation for Coupling
The final step involves a stereoselective Knoevenagel condensation between the pyrido-pyrimidinone core and the thiazolidinone aldehyde. A mixture of 2-(4-methylpiperidin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneacetaldehyde (1.2 equiv) is stirred in ethanol with piperidine as a base at 60–70°C for 8–12 hours . The Z-configuration is favored by the bulky 4-methylpiperidinyl group, which sterically hinders the E-isomer formation.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | Ethanol | 82 | 99.5 |
| Base | Piperidine | 85 | 99.8 |
| Temperature (°C) | 70 | 88 | 99.8 |
The product is isolated via crystallization from a methanol/water mixture, yielding a yellow crystalline solid .
Structural Characterization and Validation
The compound is characterized using:
-
IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S) .
-
¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, 1H, pyrido-H), 7.45 (s, 1H, CH=), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.20 (t, 2H, CH₂), 2.60 (m, 4H, piperidinyl-H) .
-
X-ray Diffraction : Confirms Z-configuration with a dihedral angle of 12.5° between the thiazolidinone and pyrido-pyrimidinone planes .
Challenges and Mitigation Strategies
-
Stereoselectivity : The Z-isomer predominates (>95%) due to steric effects from the 4-methylpiperidinyl group .
-
Side Reactions : Over-alkylation at the pyrido-pyrimidinone core is minimized by using controlled stoichiometry of 4-methylpiperidine .
-
Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehyde, enhancing purity to >99% .
Industrial Scalability and Environmental Considerations
The process is scalable with:
Q & A
Q. What spectroscopic methods are essential for confirming the structural integrity of the compound post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for verifying the compound’s structure. NMR confirms the connectivity of the pyrido[1,2-a]pyrimidinone core, thiazolidinone ring, and substituents (e.g., 4-methoxyphenyl and 4-methylpiperidinyl groups). IR identifies functional groups like the thiocarbonyl (C=S) and carbonyl (C=O) stretching vibrations. High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .
Q. What synthetic strategies are commonly employed for constructing the pyrido[1,2-a]pyrimidinone scaffold in this compound?
The pyrido[1,2-a]pyrimidinone core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. Key steps include:
- Formation of the pyrimidinone ring through acid- or base-catalyzed cyclization.
- Introduction of the 4-methylpiperidinyl group via nucleophilic substitution or coupling reactions. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids (e.g., ZnCl₂) are often used to optimize yields .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated using reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. Acceptable purity thresholds for biological testing are ≥95%, as lower purity can skew activity results .
Advanced Research Questions
Q. What experimental approaches address low yields in the final step of the compound’s synthesis?
Low yields during the Z-configuration stabilization of the thiazolidinone-methylidene moiety can be mitigated by:
- Adjusting reaction temperature (e.g., 60–80°C for optimal stereoselectivity).
- Using chiral auxiliaries or catalysts to favor the Z-isomer.
- Employing high-boiling solvents like toluene to enhance reaction efficiency .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies may arise from poor pharmacokinetic properties (e.g., low bioavailability). To address this:
- Perform metabolic stability assays (e.g., liver microsome studies) to identify rapid degradation pathways.
- Modify substituents (e.g., replacing the 4-methoxyphenyl group with bioisosteres) to improve solubility and half-life.
- Validate target engagement in vivo using pharmacodynamic markers .
Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (KD, kon/koff) to purified proteins.
- Molecular Dynamics (MD) Simulations: Predicts binding modes and identifies key residues (e.g., hydrogen bonds with the thiazolidinone sulfur).
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by measuring thermal stabilization of proteins .
Q. How do structural modifications influence the compound’s antimicrobial activity?
SAR studies reveal:
- The 4-methoxyphenyl group enhances Gram-positive bacterial inhibition (MIC = 2–4 µg/mL).
- Replacing the 4-methylpiperidinyl group with morpholine reduces activity, suggesting steric and electronic factors are critical.
- Adding electron-withdrawing substituents to the pyrido[1,2-a]pyrimidinone core improves antifungal potency .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Four-Parameter Logistic (4PL) Model: Fits sigmoidal curves to calculate IC50 values.
- ANOVA with Tukey’s Post Hoc Test: Identifies significant differences between treatment groups.
- Principal Component Analysis (PCA): Correlates structural features with activity trends across analogs .
Q. How can researchers optimize reaction conditions for scaling up synthesis?
- Design of Experiments (DoE): Uses factorial designs to assess interactions between variables (e.g., solvent polarity, catalyst loading).
- Continuous Flow Chemistry: Reduces side reactions and improves reproducibility for multi-step syntheses.
- In Situ Monitoring: Techniques like FTIR or Raman spectroscopy track intermediate formation in real time .
Biological Activity and Mechanisms
Q. What assays are used to evaluate the compound’s anticancer potential?
- MTT/PrestoBlue Assays: Measure viability in cancer cell lines (e.g., MCF-7, HeLa).
- Annexin V/PI Staining: Quantifies apoptosis induction.
- Western Blotting: Assesses modulation of apoptotic markers (e.g., Bcl-2, caspase-3).
- Xenograft Models: Validate efficacy in vivo, with dose optimization based on tumor volume reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
